4-Chloro-N-(3-methoxyphenethyl)aniline hydrochloride
Description
4-Chloro-N-(3-methoxyphenethyl)aniline hydrochloride is a secondary amine derivative characterized by a 4-chloroaniline core substituted with a 3-methoxyphenethyl group. The compound is synthesized via N-alkylation or condensation reactions, often involving intermediates like nitrones or Schiff bases, followed by hydrochloride salt formation . Its structure combines a chlorinated aromatic ring with a methoxy-substituted phenethyl chain, which influences its physicochemical properties, such as solubility in polar solvents and stability as a crystalline solid.
Properties
IUPAC Name |
4-chloro-N-[2-(3-methoxyphenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c1-18-15-4-2-3-12(11-15)9-10-17-14-7-5-13(16)6-8-14;/h2-8,11,17H,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCQTCIALXVINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-methoxyphenethyl)aniline hydrochloride typically involves the reaction of 4-chloroaniline with 3-methoxyphenethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-methoxyphenethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
4-Chloro-N-(3-methoxyphenethyl)aniline hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-methoxyphenethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Selected Chlorinated Aniline Derivatives
Key Observations :
- Substituent Position : The position of chlorine and methoxy groups significantly impacts reactivity and biological activity. For instance, 3-Chloro-4-methoxyphenethylamine HCl () has a meta-chloro and para-methoxy arrangement, differing from the target compound’s para-chloro and phenethyl-linked methoxy group.
Key Observations :
- The target compound’s synthesis likely shares steps with 4-chloro-N-(2-chloroethyl)aniline HCl, such as N-acylation and reduction, but differs in the alkylation step to introduce the 3-methoxyphenethyl group .
- Yields for hydrochloride salts of substituted anilines (e.g., 38.5% for 3-Chloro-4-Methoxyaniline HCl) suggest moderate efficiency due to purification challenges .
Key Observations :
- Schiff base derivatives (e.g., ) exhibit enhanced bioactivity due to the imine group, which chelates metals and interacts with biological targets .
- The trifluoromethyl analogue () highlights how electron-withdrawing groups (e.g., CF₃ vs. OCH₃) alter electronic properties and industrial applicability .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-Chloro-N-(3-methoxyphenethyl)aniline hydrochloride, and what parameters critically influence yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
N-Alkylation : React 4-chloroaniline with 3-methoxyphenethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile at 60–80°C .
Salt Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt, enhancing stability and solubility .
Critical Parameters :
- Reaction Time : Prolonged heating (>12 hours) may lead to by-products like over-alkylated species.
- Solvent Choice : Polar solvents improve nucleophilicity of the amine but may require careful drying to avoid hydrolysis.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate high-purity product .
Advanced: How can researchers resolve discrepancies between crystallographic data and spectroscopic characterization?
Methodological Answer:
- Cross-Validation : Use single-crystal X-ray diffraction (SHELX refinement ) to confirm bond lengths/angles, and compare with DFT-optimized structures. Discrepancies in NMR (e.g., unexpected splitting) may arise from dynamic effects or polymorphism.
- Data Reconciliation : If crystallography shows a different conformation than NMR (e.g., rotameric states), perform variable-temperature NMR or NOESY to assess flexibility .
- Impurity Analysis : Employ HPLC-MS to detect trace by-products that might skew spectroscopic interpretations .
Basic: Which spectroscopic techniques are most effective for characterizing structural features?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy at δ 3.7–3.9 ppm, aromatic protons) and confirm N-alkylation via shifts in the aniline NH₂ group (δ 5.5–6.5 ppm, broad) .
- FTIR : Detect N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₅H₁₇ClNO⁺, m/z ≈ 262.10) .
Advanced: How can reaction conditions be optimized for introducing the methoxyphenethyl group?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 30 min) while improving yield (>85%) .
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems .
- Solvent Screening : Test ionic liquids (e.g., [BMIM][BF₄]) for improved solubility and reduced side reactions .
Basic: What are the key solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility : The hydrochloride salt is water-soluble (>50 mg/mL), but the free base prefers organic solvents (e.g., DMSO, CHCl₃) .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methoxy group. Aqueous solutions are stable for <48 hours at 4°C .
Advanced: How do chloro and methoxy substituents influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Electron-Withdrawing Cl : Activates the aromatic ring toward electrophilic substitution but deactivates the amine for nucleophilic reactions.
- Methoxy Group : Ortho/para-directing; enhances electron density at the para position, favoring reactions like nitration or halogenation.
- Competing Effects : In SNAr reactions, Cl may act as a leaving group, while methoxy stabilizes intermediates through resonance .
Basic: What biological screening approaches are suitable for this compound?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Test against tyrosine kinases or cytochrome P450 isoforms via fluorometric assays (e.g., CYP3A4 inhibition) .
Advanced: How can computational modeling predict biological target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase), guided by crystallographic data from similar aniline derivatives .
- MD Simulations : Assess binding stability (RMSD <2 Å over 50 ns) and identify key residues (e.g., Lys721 in EGFR) for mutagenesis validation .
Basic: What are common synthesis by-products, and how can they be mitigated?
Methodological Answer:
- By-Products : Di-alkylated amines (from excess alkylating agent) or oxidized methoxy groups (from residual O₂).
- Mitigation :
- Stoichiometric Control : Use 1.1 eq. of alkylating agent.
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to separate impurities .
Advanced: How to address conflicting bioactivity results across assay conditions?
Methodological Answer:
- Controlled Variables : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times .
- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) to assess IC₅₀ reproducibility.
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outlier conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
